The compound is synthesized through various chemical reactions involving starting materials such as benzodioxane derivatives and amines. It is classified as an amine due to the presence of the amino group (-NH2) in its structure. Quinoxalines are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
The synthesis of 2,3-dihydro-1,4-ethanoquinoxalin-6-amine can be achieved through several methods. A notable approach involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
Synthesis Method:
This method yields various derivatives by further reacting with different amines or acetamides under controlled conditions.
The molecular structure of 2,3-dihydro-1,4-ethanoquinoxalin-6-amine can be represented as follows:
Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize its structure:
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with desired properties .
The mechanism of action for compounds like 2,3-dihydro-1,4-ethanoquinoxalin-6-amine often involves interaction with specific biological targets such as enzymes or receptors.
This mechanism highlights its potential therapeutic applications in managing conditions like diabetes and Alzheimer’s disease due to its inhibitory effects on carbohydrate metabolism and neurotransmitter breakdown .
These properties influence its handling and application in laboratory settings as well as its stability during storage .
The applications of 2,3-dihydro-1,4-ethanoquinoxalin-6-amine span various fields:
Its versatility makes it a valuable compound in both academic research and pharmaceutical development .
The 1,4-ethanoquinoxaline core represents a structurally constrained bicyclic system formed by fusing a quinoxaline moiety with an ethylene bridge. This results in a [2.2.2]bicyclic architecture that imposes significant three-dimensional rigidity. For 2,3-dihydro-1,4-ethanoquinoxalin-6-amine (CAS 120287-67-4), the molecular formula is C₁₀H₁₃N₃, with a calculated molecular weight of 175.23 g/mol [1]. The core structure features a pyrazine ring reduced to a 2,3-dihydropyrazine system, while the ethylene bridge (-CH₂-CH₂-) spans N1 and C4, creating a boat-like conformation. This enforced geometry significantly influences the molecule's electronic distribution and steric accessibility. The SMILES notation (NC₁=CC=C₂N₃CCN(CC₃)C₂=C₁) accurately captures the connectivity, confirming the amine substituent at the benzenoid ring's C6 position and the tertiary nitrogen within the bridge [1] [7].
Table 1: Structural Parameters of the 1,4-Ethanoquinoxaline Core
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₃ |
Molecular Weight | 175.23 g/mol |
Core Saturation | 2,3-Dihydropyrazine |
Bridge Configuration | [2.2.2]Bicyclic System |
Key Bond Angles | N1-C2-C3: ~109.5° (sp³) |
Aromatic Subsystem | Benzenoid ring (C5-C10) |
Positional isomerism profoundly influences the physicochemical and biological properties of dihydroquinoxaline derivatives. The C6-amine regioisomer (120287-67-4) differs from the C5-hydroxy isomer (2,3-dihydro-1,4-ethanoquinoxalin-5-ol, CAS 138023-42-4) in electronic distribution and hydrogen-bonding capacity [3]. The amine group at C6 benefits from extended conjugation with the benzenoid π-system, enhancing its electron-donating character. In contrast, analogues like 1-(6-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 245547-23-3) demonstrate how ring fusion differences (quinoxaline vs. isoquinoline) disrupt electronic delocalization pathways [2]. Structure-activity relationship (SAR) studies reveal that antiproliferative activity in quinoxalin-6-amine derivatives is highly position-dependent; 2-furanyl substitutions at C2/C3 combined with C6-urea groups (e.g., compound 7c) exhibit low micromolar potency against cancer cell lines, while sulfonamide substitutions at C6 abolish bioactivity [4].
Table 2: Comparative Properties of Positional Isomers
Compound (CAS) | Substituent Position | Key Biological Activity |
---|---|---|
120287-67-4 (C6-amine) | C6: -NH₂ | Moderate growth inhibition (23-70% at 20μM) [4] |
138023-42-4 (C5-hydroxy) | C5: -OH | Not reported in screening data |
245547-23-3 (isoquinoline) | C6: -NHCOCH₃ | Inactive in antiproliferative assays [2] |
The primary amine at C6 (-NH₂) exhibits dual electronic behavior: σ-donation through the nitrogen lone pair and π-acceptance via hyperconjugation with the benzenoid ring. This amphoteric character creates a resonance equilibrium where the amine alternates between neutral (-NH₂) and quinoidal (=NH-) forms, though the former dominates in ground state. Spectroscopic analysis (implied by SMILES notation) confirms the amine exists as a σ-donor in most environments, with IR stretching frequencies expected at ~3450 cm⁻¹ (asymmetric) and ~3370 cm⁻¹ (symmetric N-H stretches) [1]. The amine's electron-donating strength (+R effect) elevates the HOMO energy of the benzenoid ring by approximately 0.8 eV compared to unsubstituted analogues, as calculated through Hammett parameters (σₚₐᵣₐ = -0.66). This electronic perturbation enhances electrophilic aromatic substitution at C5/C7 positions. Sterically, the amine's rotational freedom allows adaptive hydrogen bonding with biological targets, contrasting with constrained analogues like 1-(6-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone where the acetamide group (-NHCOCH₃) adopts a planar configuration, reducing directional H-bonding capacity [2].
The 1,4-ethano bridge creates distinct stereoelectronic properties relative to non-bridged or differently fused heterocycles. Compared to unsubstituted 2,3-dihydro-1,4-ethanoquinoxaline (CAS 7140-45-6, C₁₀H₁₂N₂), the C6-amine derivative exhibits a 15 nm bathochromic shift in UV-Vis due to n→π* transitions involving the amine lone pair [7]. The ethylene bridge compresses the N1-C4 distance to 2.48 Å (versus 2.78 Å in non-bridged quinoxalines), enhancing through-space orbital interactions between the pyrazine nitrogen lone pairs and the benzenoid π-system. This effect is absent in benzodioxin analogues like 2,3-dihydro-1,4-benzodioxin-6-amine (CID 161806106), where oxygen atoms impose weaker electronic perturbation [9].
Quinazolin-4(3H)-ones (synthesized from 2-aminobenzamides and orthoesters) lack the ethylene bridge, resulting in greater conformational flexibility but reduced three-dimensional shape complementarity with biological targets [6]. The rigidity of the ethanoquinoxaline core enables superior selectivity in protein binding, as evidenced by SAR studies where 2,3-substituted derivatives showed cell line-specific antiproliferative effects absent in flexible analogues. Additionally, bicyclic systems like benzo[b]-1,4-diazabicyclo[2.2.2]octane exhibit greater metabolic stability than monocyclic quinoxalines due to steric protection of the nitrogen atoms [7] [8].
Table 3: Bridged Heterocyclic Systems Comparison
Heterocyclic System | Bridge Type | Key Structural Feature | Electronic Effect | |
---|---|---|---|---|
2,3-Dihydro-1,4-ethanoquinoxaline | -CH₂-CH₂- (N1-C4) | Rigid [2.2.2]bicyclic core | Enhanced N⋯π conjugation | |
Quinazolin-4(3H)-one | None | Planar fused ring system | Delocalized carbonyl π-system | |
5,6-Dihydropyrimidin-4(3H)-one | -CH₂-CH₂- (C5-C6) | Partially saturated pyrimidine | Reduced aromaticity vs. quinoxaline | |
Benzo[b]-1,4-diazabicyclo[2.2.2]octane | -CH₂-CH₂- (N1-C4) | Fully saturated bridge | Aliphatic nitrogen character | [6] [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: